molecular formula C14H9NO B8662418 9(10H)-Anthracenone,10-imino- CAS No. 4392-73-8

9(10H)-Anthracenone,10-imino-

Cat. No. B8662418
M. Wt: 207.23 g/mol
InChI Key: YWOSKMDTUPFKSD-UHFFFAOYSA-N
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Patent
US04659831

Procedure details

A reaction vessel is charged with 5000 parts of nitrobenzene to which are added 428.5 parts of 1,5-dichloroanthraquinone, 670 parts of 1-aminoanthraquinone, 250 parts of anhydrous sodium carbonate and 10 parts of copper(I) chloride. With stirring, the mixture is heated to 190° C. and a further 10 parts of copper(I) chloride are added. After reflux distillation without pressure over 5 hours, the reaction mixture is heated to 240° C. and the pressure rises to 2 bar. Stirring is continued for 4 hours under these conditions. The reaction mixture is cooled and the reaction product is isolated and dried, affording 976 parts (97% yield, based on 1,5-dichloroanthraquinone) of the anthraquinone imide of the formula ##STR2## This anthraquinone imide is converted into a yellow vat dye by a double carbazole cyclisation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper(I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
copper(I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1](C1C=CC=CC=1)([O-])=O.Cl[C:11]1[C:24]2[C:23](=O)[C:22]3[C:17](=[C:18](Cl)[CH:19]=[CH:20][CH:21]=3)[C:16](=[O:27])[C:15]=2[CH:14]=[CH:13][CH:12]=1.NC1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>[Cu]Cl>[CH:11]1[C:24]2[C:23](=[NH:1])[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16](=[O:27])[C:15]=2[CH:14]=[CH:13][CH:12]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
copper(I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]Cl
Step Three
Name
copper(I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After reflux
DISTILLATION
Type
DISTILLATION
Details
distillation without pressure over 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated to 240° C.
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the reaction product is isolated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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